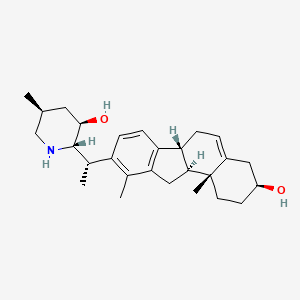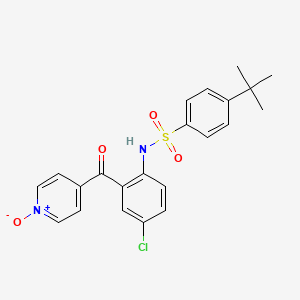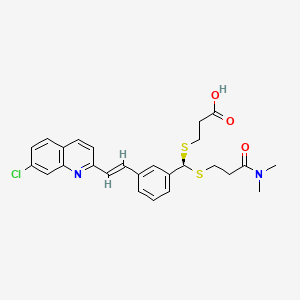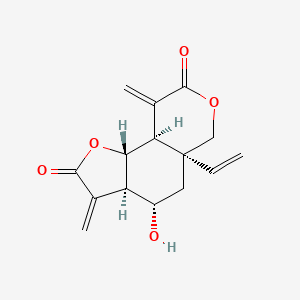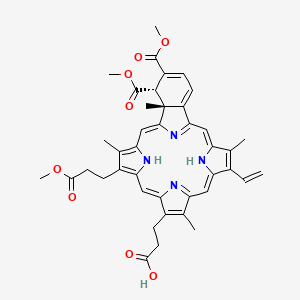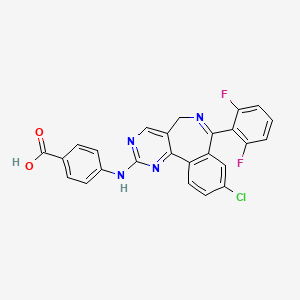
MLN8054
概要
説明
科学的研究の応用
MLN8054 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of Aurora A kinase and its effects on cell mitosis.
Biology: Employed in research to understand the role of Aurora A kinase in cellular processes and its implications in cancer biology.
Safety and Hazards
作用機序
MLN8054は、オーロラAキナーゼ活性を選択的に阻害することにより、その効果を発揮します。 この阻害は、細胞周期のG2/M期における細胞の蓄積につながり、紡錘体の欠損と細胞増殖の阻害をもたらします . This compoundの分子標的には、TPX2、TACC3、Eg5、およびp53など、有糸分裂に関与するいくつかのタンパク質が含まれます . オーロラAキナーゼ活性の阻害は最終的にアポトーシスと腫瘍細胞の死につながります .
類似化合物の比較
This compoundは、アリセルチブ(MLN8237)など、他のオーロラキナーゼ阻害剤と比較されることがよくあります。 どちらの化合物もオーロラAキナーゼの選択的阻害剤であり、前臨床試験および臨床試験で有望な抗がん活性を示しています . this compoundは、腫瘍細胞で老化を誘導する能力が独特であり、これは他のオーロラキナーゼ阻害剤では一般的に観察されません . 他の類似の化合物には、オーロラAおよびBキナーゼの両方を標的とするパンオーロラキナーゼ阻害剤であるVX-680とZM447439があります .
生化学分析
Biochemical Properties
MLN8054 inhibits recombinant Aurora A kinase activity in vitro and is selective for Aurora A over the family member Aurora B in cultured cells . It has been identified as a high-affinity, selective, orally bioavailable inhibitor of Aurora A .
Cellular Effects
Treatment of human tumor cells grown in culture with this compound showed a number of morphologic and biochemical changes associated with senescence . These include increased staining of senescence-associated β-galactosidase, increased nuclear and cell body size, vacuolated cellular morphology, upregulation/stabilization of p53, p21, and hypophosphorylated pRb .
Molecular Mechanism
The selectivity mechanism of this compound towards Aurora-A over Aurora-B was investigated using molecular dynamics simulations and binding free energy calculations . Binding of this compound to Aurora-A induces the conformation of the activation loop to adopt an unusual DFG-up conformation and opens the hydrophobic pocket of the active site, thus increasing the interaction between this compound and the residue Val279 .
Temporal Effects in Laboratory Settings
In a first-in-human, dose-escalation study, this compound was given orally for 7, 14, or 21 days followed by a 14-day treatment-free period . Dose-limiting toxicities (DLTs) of reversible grade 3 benzodiazepine-like effects defined the estimated maximum tolerated dose (MTD) of 60 mg QID/M for 14 days .
Dosage Effects in Animal Models
In HCT-116 xenograft–bearing animals dosed orally with this compound for 3 weeks, increased senescence-associated β-galactosidase activity was detected in tissue sections starting on day 15 .
Metabolic Pathways
This compound is predominantly metabolized through CYP1A2 and 3A4 . It is highly protein bound (>98%), and pharmacokinetic parameters in rat showed that this compound was absorbed rapidly, exposure was dose proportional, and terminal half-life was 30–40 h .
Transport and Distribution
This compound is highly cell permeable . It is not a substrate of P-gp in transfected MDCK cells . Upon systemic administration, this compound distribution to the bone marrow occurred rapidly, was not significantly limited by efflux transporters, and reached higher concentrations than in the CNS .
Subcellular Localization
AURKA, the target of this compound, is expressed early in mitosis and localizes to centrosomes and proximal mitotic spindles . The binding of this compound to Aurora-A induces the conformation of the activation loop to adopt an unusual DFG-up conformation .
準備方法
MLN8054の合成には、主要な中間体の形成とそれに続く最終化合物の形成反応など、いくつかのステップが含まれます。 合成経路は通常、高スループットスクリーニングを使用して、オーロラAキナーゼ活性を阻害するスキャフォールドを特定します . This compoundの主な排泄経路は、主に水酸化とアシルグルクロン酸抱合による代謝です . 産業生産方法は、これらの合成経路を最適化することに重点を置いており、最終生成物の高収率と高純度を確保しています。
化学反応の分析
MLN8054は、以下を含むさまざまな化学反応を受けます。
還元: 通常、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬を使用して、酸素を除去したり、水素を添加したりすることを伴います。
置換: 通常、ハロゲンまたは求核試薬などの試薬を使用して、1つの官能基を別の官能基と置換することを伴います。
これらの反応で使用される一般的な試薬や条件には、有機溶媒、触媒、および制御された温度が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の試薬や条件によって異なります .
科学研究への応用
This compoundは、特に化学、生物学、医学、および産業の分野で、幅広い科学研究への応用があります。
化学: オーロラAキナーゼの阻害とその細胞有糸分裂への影響を研究するためのツール化合物として使用されます。
生物学: 細胞過程におけるオーロラAキナーゼの役割とそのがん生物学における影響を理解するための研究に用いられます。
類似化合物との比較
MLN8054 is often compared with other Aurora kinase inhibitors, such as alisertib (MLN8237). Both compounds are selective inhibitors of Aurora A kinase and have shown promising anticancer activity in preclinical and clinical studies . this compound is unique in its ability to induce senescence in tumor cells, a terminal growth arrest that is not commonly observed with other Aurora kinase inhibitors . Other similar compounds include VX-680 and ZM447439, which are pan-Aurora kinase inhibitors targeting both Aurora A and B kinases .
特性
IUPAC Name |
4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15ClF2N4O2/c26-15-6-9-17-18(10-15)23(21-19(27)2-1-3-20(21)28)29-11-14-12-30-25(32-22(14)17)31-16-7-4-13(5-8-16)24(33)34/h1-10,12H,11H2,(H,33,34)(H,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFBDROWDBDFBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=C(C=CC=C4F)F)NC5=CC=C(C=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15ClF2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235987 | |
| Record name | MLN8054 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
MLN8054 is a selective small-molecule Aurora A kinase inhibitor that has entered Phase I clinical trials for advanced solid tumors. MLN8054 inhibits recombinant Aurora A kinase activity in vitro and is selective for Aurora A over the family member Aurora B in cultured cells. MLN8054 treatment results in G2/M accumulation and spindle defects and inhibits proliferation in multiple cultured human tumor cells lines. | |
| Record name | MLN8054 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13061 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
869363-13-3 | |
| Record name | MLN8054 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869363133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLN8054 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13061 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MLN8054 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MLN8054 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX854EHD63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of MLN8054?
A: this compound is a potent and selective inhibitor of Aurora A kinase (AURKA) [, , , , , ].
Q2: How does this compound interact with Aurora A kinase?
A: this compound demonstrates a binding preference for Aurora A over Aurora B, primarily due to electrostatic interactions. Structural studies reveal that this compound induces an unusual "DFG-up" conformation in the activation loop of Aurora A, opening a hydrophobic pocket and facilitating interaction with the Val279 residue []. This interaction is less favorable in Aurora B due to electrostatic repulsion with the Glu177 residue [, ].
Q3: What are the downstream consequences of Aurora A inhibition by this compound?
A3: Inhibition of Aurora A by this compound disrupts crucial mitotic processes leading to:
- Defects in Spindle Assembly: this compound treatment results in abnormal mitotic spindles, often with unseparated centrosomes, leading to spindle pole and chromosome congression defects [, , ].
- Mitotic Arrest and Slippage: While initially causing mitotic delays by activating the spindle assembly checkpoint, prolonged this compound exposure ultimately overrides the checkpoint, leading to mitotic slippage and multinucleation [, ].
- Chromosome Mis-segregation and Aneuploidy: this compound treatment leads to chromosome alignment defects, lagging chromosomes during anaphase, and chromatin bridges during telophase, culminating in the development of aneuploidy [, ].
- Apoptosis and Senescence: this compound induces apoptosis in tumor cells, potentially through p53-dependent and p73-dependent pathways [, ]. Additionally, this compound has been shown to induce tumor cell senescence both in vitro and in vivo [].
- Inhibition of Epithelial-to-Mesenchymal Transition (EMT): Studies suggest that this compound can suppress EMT in certain cancer cells, potentially by downregulating EMT-related proteins and signaling pathways [].
Q4: Does this compound affect the phosphorylation of Aurora A substrates?
A: Yes, this compound treatment inhibits Aurora A autophosphorylation at Thr288 and disrupts the phosphorylation and localization of key Aurora A substrates like TACC3, which is crucial for mitotic spindle stability [, ].
Q5: What is the role of TACC3 mislocalization as a pharmacodynamic marker of this compound activity?
A: Since Aurora A-mediated phosphorylation is essential for TACC3 localization to mitotic spindles, quantifying TACC3 mislocalization away from spindle poles serves as a novel pharmacodynamic method for assessing Aurora A activity in preclinical models and potentially in patients treated with this compound [].
Q6: Does this compound affect HURP's distribution on microtubules?
A: Yes, this compound, similar to other Aurora A inhibitors, disrupts the gradient distribution of HURP (Hepatoma Up-Regulated Protein) on microtubules, highlighting Aurora A's role in regulating this mitotic microtubule stabilizer [].
Q7: Does this compound affect vimentin phosphorylation?
A: Research suggests that Aurora A can phosphorylate vimentin at Ser412, and this phosphorylation is inhibited by this compound treatment []. This finding suggests a potential role for Aurora A in cytoskeletal reorganization during mitosis and highlights the possibility of using phosphorylated vimentin as a pharmacodynamic marker for Aurora A activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


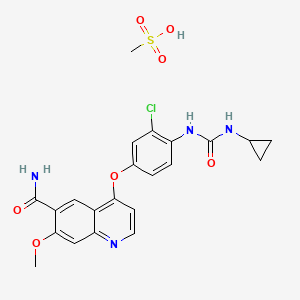
![N-(3-fluoro-4-(2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yloxy)phenylcarbamothioyl)-2-phenylacetamide](/img/structure/B1683802.png)

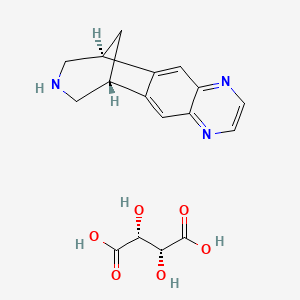
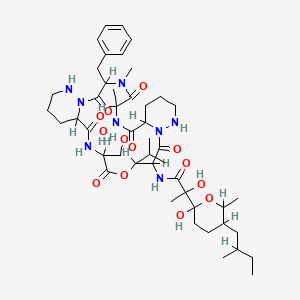
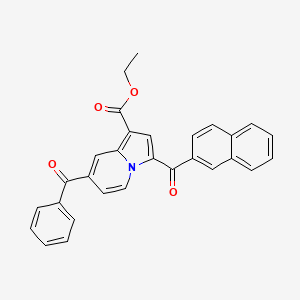
![5'-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine](/img/structure/B1683810.png)
